molecular formula C22H23N3OS B2745286 N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-31-4

N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2745286
CAS RN: 393830-31-4
M. Wt: 377.51
InChI Key: NCSKWQCIJVFLDA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound and its analogs are synthesized through various chemical reactions that aim to explore their structural and physicochemical properties. Studies have developed methods for the synthesis of related pyrazole and pyrazoline derivatives, emphasizing the utility of these compounds in chemical research. For example, derivatives of the compound have been synthesized using isonicotinic acid as a dual and biological organocatalyst in a green and efficient method under solvent-free conditions (Zolfigol et al., 2013). Similarly, another study focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the structural elucidation through spectral data and their potential cytotoxic activity (Hassan et al., 2014).

Antimicrobial and Antioxidant Activities

Some derivatives have been evaluated for their antimicrobial and antioxidant activities, providing insights into their potential therapeutic applications. A study on acetoxysulfonamide pyrazole derivatives, for instance, detailed the antimicrobial screening and free-radical scavenging activity of novel substituted pyrazoles, indicating their effectiveness against certain microbial strains and their antioxidant capacity (Hamada & Abdo, 2015).

Crystal Structure and Molecular Interactions

Understanding the crystal structure and molecular interactions of these compounds provides valuable information for their application in material science and drug design. Research on the crystal structure and Hirshfeld surface analysis of a related compound showcased its three-dimensional network and intermolecular contacts, contributing to the knowledge on how these molecules can be further utilized in designing compounds with desired properties (Kumara et al., 2017).

Nonlinear Optical Properties

The exploration of nonlinear optical properties of compounds is crucial for applications in optical and electronic materials. A study on the synthesis, structural, and spectroscopic evaluations of a dihydropyrazole-1-carbothioic O-acid derivative highlighted its potential in nonlinear optical applications due to the small energy gap between the frontier molecular orbitals (Tamer et al., 2015).

properties

IUPAC Name

N-(4-methoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-16-5-7-17(8-6-16)21-20-4-3-13-24(20)14-15-25(21)22(27)23-18-9-11-19(26-2)12-10-18/h3-13,21H,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSKWQCIJVFLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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